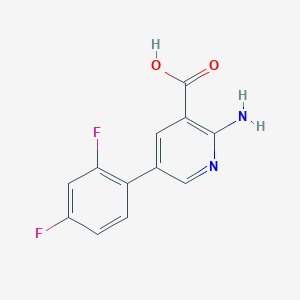

2-AMINO-5-(2,4-DIFLUOROPHENYL)NICOTINIC ACID

Description

Significance of Nicotinic Acid Derivatives in Medicinal Chemistry Research

Nicotinic acid and its derivatives have a long-standing history in medicine, initially recognized for their role in preventing pellagra. However, their therapeutic applications have since expanded significantly, establishing them as a cornerstone in medicinal chemistry research. nih.gov Pharmacological doses of nicotinic acid are known to induce profound changes in plasma lipid and lipoprotein levels, making it a valuable agent in the management of dyslipidemia. nih.gov The ability of nicotinic acid to increase high-density lipoprotein (HDL) cholesterol has garnered considerable interest in the prevention of cardiovascular diseases. nih.gov

Beyond cardiovascular applications, the structural versatility of the nicotinic acid scaffold has allowed for the development of derivatives with a broad spectrum of biological activities. These include potent anti-inflammatory and analgesic effects, with some derivatives showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.cominformahealthcare.com Furthermore, research has demonstrated the potential of nicotinic acid derivatives in the treatment of neurological disorders, with some studies suggesting a role in mitigating the progression of neurodegenerative diseases like Alzheimer's. nih.gov The exploration of these derivatives has also extended into oncology, with certain compounds exhibiting promising anticancer activities.

The following table provides a summary of the diverse therapeutic areas where nicotinic acid derivatives have shown promise:

| Therapeutic Area | Observed Effects/Potential Applications |

| Cardiovascular Disease | Lipid-lowering effects, increasing HDL cholesterol. nih.govnih.gov |

| Inflammation and Pain | Anti-inflammatory and analgesic properties. mdpi.cominformahealthcare.com |

| Neurodegenerative Disorders | Potential in the treatment of Alzheimer's disease. nih.gov |

| Oncology | Anticancer and antiproliferative activities. |

| Infectious Diseases | Antimicrobial and antifungal properties. |

Theoretical Framework of Substituted Amino Nicotinic Acid Compounds

The biological activity of 2-AMINO-5-(2,4-DIFLUOROPHENYL)NICOTINIC ACID can be theoretically dissected by considering the contribution of its key structural features: the 2-amino group, the 5-aryl substitution, and the fluorine atoms on the phenyl ring.

The 5-Aryl Substitution: The presence of a phenyl ring at the 5-position of the nicotinic acid core introduces a significant hydrophobic element to the molecule. This aryl substituent can engage in van der Waals and π-π stacking interactions with hydrophobic pockets within a biological target. The orientation of this phenyl ring relative to the nicotinic acid core is a critical determinant of biological activity. The substitution pattern on the phenyl ring further refines these interactions.

The table below summarizes the theoretical contributions of each key structural feature:

| Structural Feature | Potential Influence on Physicochemical and Biological Properties |

| 2-Amino Group | Electron-donating properties, hydrogen bond donor, potential for key interactions with biological targets. |

| 5-(2,4-Difluorophenyl) Group | Hydrophobic interactions, π-π stacking, altered electronic properties due to fluorine substitution. benthamscience.com |

| Carboxylic Acid Group | Hydrogen bond acceptor/donor, potential for ionic interactions, key for solubility and receptor binding. |

Research Landscape and Potential Applications of this compound

While specific research on this compound is not extensively documented in publicly available literature, the existing body of research on structurally related compounds provides a strong basis for predicting its potential applications. The convergence of the 2-amino, 5-aryl, and fluorinated motifs suggests several promising avenues for future investigation.

Anti-inflammatory and Analgesic Potential: A significant body of research has demonstrated the anti-inflammatory and analgesic properties of 2-substituted nicotinic acid derivatives. mdpi.combenthamscience.com These compounds often exert their effects through the inhibition of key inflammatory mediators. The structural similarity of the target molecule to known anti-inflammatory agents suggests that it could be a promising candidate for the development of novel treatments for inflammatory conditions.

Anticancer Activity: The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors, a major class of anticancer drugs. nih.gov The amino group often forms critical hydrogen bonds in the hinge region of the kinase ATP-binding site. The 5-aryl substituent can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Given these precedents, this compound represents a logical starting point for the design of novel kinase inhibitors targeting various cancers.

Neuroprotective Effects: Nicotinic acid and its derivatives have been investigated for their potential neuroprotective effects. nih.gov The ability of nicotinic acid to modulate cellular energy metabolism and reduce oxidative stress is thought to contribute to these effects. The specific substitutions on the target molecule could potentially enhance its ability to cross the blood-brain barrier and interact with targets within the central nervous system, making it a candidate for investigation in the context of neurodegenerative diseases.

The following table outlines the potential research applications for this compound based on the activities of structurally similar molecules:

| Potential Application | Rationale based on Structural Analogs |

| Anti-inflammatory Agent | 2-substituted nicotinic acid derivatives have demonstrated potent anti-inflammatory effects. mdpi.combenthamscience.com |

| Anticancer Drug Candidate | The 2-aminopyridine scaffold is a key feature of many kinase inhibitors used in cancer therapy. nih.gov |

| Neuroprotective Agent | Nicotinic acid derivatives have shown promise in models of neurodegenerative diseases. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHYUZIYXZESOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687316 | |

| Record name | 2-Amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258621-05-4 | |

| Record name | 2-Amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 2,4 Difluorophenyl Nicotinic Acid and Analogues

Strategic Approaches to the Core Nicotinic Acid Scaffold Synthesis

The construction of the nicotinic acid backbone is a fundamental aspect of synthesizing 2-amino-5-(2,4-difluorophenyl)nicotinic acid and its analogues. Various strategic approaches are utilized to build this pyridine-based scaffold. Classical methods often involve the oxidation of substituted pyridines, such as 3-methylpyridine (B133936) (3-picoline), to introduce the carboxylic acid functionality. nih.govresearchgate.net More contemporary methods focus on creating the substituted pyridine (B92270) ring system through condensation reactions. For instance, multicomponent reactions that bring together several starting materials in a single step to form the complex pyridine ring are gaining traction due to their efficiency.

Another key strategy involves the modification of pre-existing pyridine rings. Halogenated nicotinic acids, such as 2-chloronicotinic acid or 5-bromonicotinic acid, serve as versatile starting points. nbinno.comgoogle.com These halogen atoms provide reactive handles for introducing various substituents through cross-coupling reactions and nucleophilic substitutions, allowing for the systematic construction of highly functionalized nicotinic acid derivatives.

Amination and Arylation Reactions for this compound Construction

The synthesis of the target molecule necessitates the introduction of both an amino group at the 2-position and a 2,4-difluorophenyl group at the 5-position of the nicotinic acid ring. This is typically achieved through a combination of amination and arylation reactions.

A common and reliable approach to synthesizing this compound involves a multi-step sequence. This strategy offers better control over the introduction of each functional group. A plausible synthetic route is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Bromination | 2-Chloronicotinic acid | Bromine, Sulfuric acid | 5-Bromo-2-chloronicotinic acid |

| 2 | Suzuki Coupling | 5-Bromo-2-chloronicotinic acid, (2,4-Difluorophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | 2-Chloro-5-(2,4-difluorophenyl)nicotinic acid |

| 3 | Amination | 2-Chloro-5-(2,4-difluorophenyl)nicotinic acid | Ammonia (B1221849) or an ammonia equivalent | This compound |

This multi-step approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, making it ideal for introducing the 2,4-difluorophenyl group. researchgate.netnih.govresearchgate.netnih.gov The subsequent amination of the 2-chloro position can be achieved through nucleophilic aromatic substitution. researchgate.net

While multi-step syntheses are robust, one-pot procedures are highly desirable for their efficiency and reduced waste. One-pot syntheses of nicotinamide (B372718) derivatives often involve the activation of the carboxylic acid group of a nicotinic acid precursor, followed by the in-situ addition of an amine. For instance, 2-chloronicotinic acid can be converted to its corresponding acyl chloride, which then reacts with an amine without the need for isolating the intermediate. researchgate.net This approach can be adapted to produce a variety of nicotinamide derivatives in a single reaction vessel. nih.govorganic-chemistry.orgnih.gov

A hypothetical one-pot synthesis of a 2-aminonicotinamide derivative could involve the reaction of a 2-chloronicotinoyl chloride with an amine, followed by a subsequent amination at the 2-position. However, controlling the selectivity of such a reaction can be challenging.

Precursor and Intermediate Compound Development (e.g., 2-chloro-N-(2,4-difluorophenyl)nicotinamide)

The development of key precursors and intermediates is crucial for the successful synthesis of the target compound. One such important intermediate is 2-chloro-N-(2,4-difluorophenyl)nicotinamide. This compound can be synthesized by reacting 2-chloronicotinoyl chloride with 2,4-difluoroaniline. 2-Chloronicotinoyl chloride itself is typically prepared from 2-chloronicotinic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net

The synthesis of 2-chloro-5-(2,4-difluorophenyl)nicotinic acid is another critical step. As mentioned in the multi-step synthesis, this intermediate is often prepared via a Suzuki coupling reaction between 5-bromo-2-chloronicotinic acid and (2,4-difluorophenyl)boronic acid. The synthesis of 5-bromo-2-chloronicotinic acid can be achieved by the direct bromination of 2-chloronicotinic acid. nbinno.com

Environmentally Conscious Synthetic Methodologies (e.g., Catalyst- and Solvent-Free Approaches)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. nih.govresearchgate.netchimia.chchimia.ch This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation.

For the synthesis of nicotinic acid derivatives, several green approaches have been explored. Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation has been reported as a simple and efficient method for producing 2-arylaminonicotinic acids. researchgate.net This method avoids the use of transition metal catalysts and organic solvents.

Solvent-free reactions are another avenue for green synthesis. For example, the synthesis of some 2-amino-4,6-diphenylnicotinonitriles has been achieved under solvent-free conditions, offering advantages in terms of simplicity and reduced environmental impact. researchgate.net The principles of green chemistry are increasingly being applied to the industrial production of nicotinic acid, with a focus on reducing waste and using less hazardous materials. nih.govresearchgate.netchimia.chchimia.ch

Derivatization Strategies for Structural Modification of Nicotinic Acid Compounds

Derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. The primary sites for derivatization are the amino group, the carboxylic acid group, and the pyridine ring itself.

The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and thioamides. nih.gov Esterification can be achieved by reacting the acid with an alcohol under acidic conditions, while amide formation is typically carried out by activating the carboxylic acid (e.g., forming an acyl chloride) and then reacting it with an amine. google.com

The amino group can also be modified through reactions such as acylation or alkylation. Furthermore, the pyridine ring can be subjected to further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the position of these modifications. These derivatization strategies are essential tools in medicinal chemistry for optimizing the biological activity of lead compounds. researchgate.netresearchgate.netguidechem.comgoogle.com

Computational Chemistry and Molecular Modeling Studies of 2 Amino 5 2,4 Difluorophenyl Nicotinic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-amino-5-(2,4-difluorophenyl)nicotinic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. kau.edu.saresearchgate.net

DFT studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a three-dimensional structure of the molecule in its lowest energy state. Furthermore, DFT is applied to compute key electronic descriptors such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly valuable as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting sites of interaction with biological targets. mdpi.com For instance, the nitrogen and oxygen atoms are typically identified as nucleophilic sites, while hydrogen atoms of the amino group represent electrophilic regions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. science.govmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. materialsciencejournal.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule or between the molecule and a receptor. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity profile. researchgate.netmdpi.com

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | μ2/2η (where μ = -χ) | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in structure-based drug design for identifying potential therapeutic targets and understanding binding mechanisms.

For this compound, docking simulations would be performed against various protein targets to predict its binding affinity and interaction patterns. The process involves preparing the 3D structures of both the ligand and the protein target, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or other kinases, which are common targets for similar heterocyclic compounds. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a defined scoring function.

The results typically reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, the amino group and carboxylic acid function of the nicotinic acid scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. nih.gov The difluorophenyl moiety can engage in hydrophobic or halogen-bonding interactions. The docking score provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. mdpi.com

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target | Typical Binding Score Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -NH2, -COOH, Pyridine (B92270) N | Ser, Thr, Gln, Glu, Asp | -5 to -10 |

| Hydrophobic Interaction | Difluorophenyl Ring | Ala, Val, Leu, Ile, Phe | -5 to -10 |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Phe, Tyr, Trp, His | -5 to -10 |

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. This allows for the assessment of the conformational flexibility of the ligand and the protein, as well as the stability of the binding complex in a simulated physiological environment. nih.gov

An MD simulation of the this compound-protein complex, obtained from docking, would be performed to validate the binding mode and assess its stability. The simulation tracks the trajectory of all atoms over a period typically ranging from nanoseconds to microseconds. Analysis of this trajectory can reveal important information, such as fluctuations in the ligand's position, changes in protein conformation upon binding, and the persistence of key intermolecular interactions over time. This provides a more realistic and accurate understanding of the binding event than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to generate an equation that relates the descriptors to the observed activity. nih.gov A robust QSAR model, validated through internal and external cross-validation techniques, can reliably predict the activity of novel derivatives, thereby guiding the design of more potent compounds. mdpi.com

In Silico Prediction of Biological Activity and ADMET Properties

Beyond predicting binding to a specific target, computational methods can forecast a molecule's broader biological activity profile and its pharmacokinetic properties. This is often done through similarity searching against databases of known active compounds or by using predictive models.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. Various computational models and software can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. For a nicotinic acid derivative, these predictions help assess its "drug-likeness" and potential for development as an oral therapeutic agent. nih.gov

Preclinical Biological Activity and Mechanistic Insights of 2 Amino 5 2,4 Difluorophenyl Nicotinic Acid and Derivatives

In Vitro Evaluation of Biological Responses

The therapeutic potential of this class of compounds has been investigated through a variety of in vitro assays, revealing a broad spectrum of activity ranging from enzyme inhibition to the modulation of cellular processes critical in cancer and microbial diseases.

Enzyme Inhibition Assays (e.g., COX-1/COX-2, DHODH, Kinases)

Derivatives of 2-aminonicotinic acid have been identified as potent inhibitors of several key enzyme classes.

Kinase Inhibition: A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. ed.ac.uk Specifically, certain nicotinic acid and nicotinamide (B372718) derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis. nih.govmdpi.com One notable derivative, compound 5c, demonstrated highly effective VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM. nih.gov This compound showed greater selectivity for VEGFR-2 over other growth factor receptors, highlighting the potential for targeted anticancer therapy. nih.gov The pyridine (B92270) ring of the nicotinic acid scaffold is a key pharmacophoric feature, often binding to the ATP pocket in the hinge region of the kinase. mdpi.com

Table 1: In Vitro VEGFR-2 Kinase Inhibition by Nicotinic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5c | VEGFR-2 | 0.068 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.08 | nih.gov |

| Compound 11 | VEGFR-2 | 0.19 | nih.gov |

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases where rapidly proliferating cells are common. researchgate.netnih.gov Amino derivatives of nicotinic acid have been identified as potent inhibitors of human DHODH. dovepress.com Research indicates that these derivatives can achieve IC₅₀ values in the nanomolar range (3–8 nM). dovepress.com The substitution pattern on the aryl ring at the 5-position is a critical determinant of this activity. dovepress.com

Cyclooxygenase (COX) Inhibition: Some nicotinic acid derivatives have been evaluated for anti-inflammatory activity, which is often mediated through the inhibition of COX enzymes. chemistryjournal.net Studies on certain derivatives demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators, suggesting a mechanism that may involve COX-2 inhibition. researchgate.net

Receptor Modulation Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, TRPV1)

The structural similarity of the core nicotinic acid scaffold to endogenous ligands suggests potential interactions with various receptor systems.

Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels involved in numerous physiological and pathological processes in the central nervous system. mdpi.com The development of ligands that modulate these receptors through allosteric sites—sites distinct from the primary acetylcholine binding site—is an area of active research. mdpi.comnih.gov Such allosteric modulators can fine-tune receptor activity rather than simply activating or blocking it, which can be a valuable therapeutic approach. mdpi.com While direct studies on 2-amino-5-(2,4-difluorophenyl)nicotinic acid derivatives are limited, the core pyridine structure is a key element in many known nAChR ligands.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and low pH, and is implicated in inflammatory pain. mdpi.comfrontiersin.org The activity of TRPV1 can be sensitized by various inflammatory mediators. mdpi.com Compounds that modulate TRPV1 activity are being investigated for the treatment of chronic pain. mdpi.comnih.gov The acidic nature and aromatic features of the title compound class suggest a potential for interaction with the ligand-binding sites of TRPV1, although specific evaluations are not widely reported. nih.gov

Cell-Based Assays for Specific Biological Activities (e.g., Antimicrobial, Anticancer)

Cell-based assays have confirmed the therapeutic potential of nicotinic acid derivatives, demonstrating direct effects on the proliferation and viability of cancer cells and pathogenic microbes.

Anticancer Activity: The anticancer potential of nicotinic acid derivatives has been extensively documented. nih.gov Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT-15, HCT-116), prostate (PC-3), and liver (HepG-2) cancer cells. nih.gov In one study, a derivative (Compound 5c) exhibited higher cytotoxic potential against HCT-15 and PC-3 cell lines than the established chemotherapeutic agent doxorubicin. nih.gov

Table 2: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

| Compound | Cell Line | Activity (IC₅₀ µM) | Source |

|---|---|---|---|

| Compound 5c | HCT-15 (Colon) | 0.09 | nih.gov |

| Compound 5c | PC-3 (Prostate) | 0.11 | nih.gov |

| Compound 10e | HepG-2 (Liver) | 6.48 | nih.gov |

| Compound 11 | A549 (Lung) | 10.61 | nih.gov |

| Doxorubicin (Reference) | HCT-15 (Colon) | 0.46 | nih.gov |

Antimicrobial Activity: Nicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net Acylhydrazone derivatives, in particular, have shown very significant activity against Gram-positive bacteria, such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. mdpi.com Antifungal activity against Candida species has also been reported. nih.govmdpi.comnih.gov

Table 3: In Vitro Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Microbial Strain | Activity (MIC µg/mL) | Source |

|---|---|---|---|

| Compound 13 (Acylhydrazone) | Staphylococcus epidermidis | 1.95 | mdpi.com |

| Compound 13 (Acylhydrazone) | Staphylococcus aureus (MRSA) | 7.81 | mdpi.com |

| Compound 25 (Oxadiazoline) | Bacillus subtilis | 7.81 | mdpi.com |

| Compound 25 (Oxadiazoline) | Candida albicans | 15.62 | mdpi.com |

| Compound 16g (Nicotinamide) | Candida albicans | 0.25 | nih.govnih.gov |

Proposed Mechanisms of Action and Intracellular Pathway Modulation

The biological activities observed in vitro are underpinned by specific molecular mechanisms and the modulation of key intracellular signaling pathways.

Inhibition of Angiogenesis and Induction of Apoptosis: For anticancer derivatives that inhibit VEGFR-2, the primary mechanism involves the disruption of downstream signaling pathways that promote cell survival and proliferation. nih.govmdpi.com Inhibition of VEGFR-2 leads to a reduction in its autophosphorylation, which in turn blocks signals for angiogenesis. nih.gov This action has been shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a significant increase in the levels of executioner proteins like caspase-3. nih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov

Disruption of Pyrimidine Synthesis: The mechanism of action for derivatives targeting DHODH is the inhibition of de novo pyrimidine synthesis. nih.govdovepress.com Rapidly dividing cancer cells are highly dependent on this pathway to produce the necessary precursors for DNA and RNA synthesis. nih.gov By blocking DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Modulation of Inflammatory Pathways: In the context of anti-inflammatory activity, nicotinic acid derivatives are proposed to act by downregulating the production of pro-inflammatory cytokines. Studies have shown that active compounds can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Systematic modification of the nicotinic acid scaffold has yielded crucial insights into the structural requirements for various biological activities.

For antimicrobial acylhydrazone derivatives of nicotinic acid, the presence of a 5-nitrofuran substituent was found to be critical for high activity. mdpi.com Furthermore, SAR analysis revealed that the uncyclized acylhydrazone form is generally more potent against Gram-positive bacteria compared to its cyclized 3-acetyl-1,3,4-oxadiazoline counterpart. mdpi.com

In a series of antifungal nicotinamide derivatives, the relative positions of substituents on an attached phenyl ring were found to be essential for potent activity. One study identified a 2-amino-N-(3-isopropylphenyl)nicotinamide as the most active compound, indicating that the meta-position of the isopropyl group was optimal for disrupting the fungal cell wall. nih.govnih.gov

For derivatives exhibiting vasorelaxant properties, the functional group at the 3-position of the pyridine ring plays a key role. Studies on thionicotinic acid analogs showed that the carboxylic acid moiety resulted in the most potent activity, presumably due to a higher affinity for the target receptor compared to the corresponding amide or nitrile derivatives. mdpi.com

Influence of the 2,4-Difluorophenyl Moiety on Activity

The nature of the aryl group at the 5-position of the nicotinic acid ring is a key determinant of biological activity, and the 2,4-difluorophenyl moiety confers specific advantageous properties.

Fluorine atoms are highly electronegative and can alter the electronic properties of the molecule, influence binding interactions, and improve metabolic stability. In the case of DHODH inhibitors based on the amino-nicotinic acid scaffold, the presence of fluoro or trifluoromethyl groups on the phenyl ring was identified as a key feature for potent enzymatic inhibition. dovepress.com This suggests that the electron-withdrawing nature of the fluorine atoms on the 2,4-difluorophenyl group likely contributes positively to the binding affinity of these derivatives to the DHODH enzyme.

While comprehensive comparative studies are limited, specific derivatives containing the 2,4-difluorophenyl moiety have been synthesized and shown to be biologically active. For example, 6-[5-(2,4-difluorophenyl)furan-2-yl]nicotinonitrile, a structurally related compound, has been evaluated for its antimicrobial and antiproliferative activities, confirming that this substitution pattern is compatible with biological efficacy.

Impact of Amino and Carboxylic Acid Functionalities

The carboxylic acid moiety is a key feature for the biological activity of many nicotinic acid derivatives. Its ability to act as a hydrogen bond donor or participate in salt bridge interactions is often essential for binding to biological targets. drugdesign.org For instance, in studies of related heterocyclic compounds, the esterification of the carboxylic acid group, converting it into an ester, leads to a complete loss of biological activity. drugdesign.org This highlights the necessity of the acidic proton and the potential for ionic interaction for the compound's function. The carboxyl group can also contribute to the molecule's polarity and solubility, which are important pharmacokinetic properties. drugdesign.org The interaction of the carboxyl group of nicotinic acid with basic residues like arginine in protein binding sites has been noted as a critical engagement point. researchgate.net

The amino group also plays a pivotal role in defining the structure-activity relationship (SAR) of these compounds. It can act as a hydrogen bond donor, and its position on the pyridine ring is crucial for activity. SAR data from similar heterocyclic structures indicate that the -NH₂ group may be involved in forming two hydrogen bonds with a receptor. drugdesign.org Modifications to the amino group, such as acylation, can significantly alter the compound's biological profile. For example, the synthesis of N-acetyl or N-chloroacetyl derivatives from a 2-amino-nicotinonitrile scaffold results in compounds with different biological activities. nih.gov The presence of the amino group also influences the electronic properties of the pyridine ring.

The interplay between the amino and carboxylic acid groups is fundamental to the activity of this class of compounds. Their relative positions and ability to form intramolecular and intermolecular hydrogen bonds can lock the molecule into a specific conformation that is favorable for receptor binding. Studies on various nicotinic acid derivatives have shown that these two groups are often part of the key pharmacophore responsible for the observed biological effects. mdpi.com

Table 1: Impact of Functional Group Modification on Biological Activity of Related Nicotinic Acid Derivatives

| Parent Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrrolopyrimidines | Esterification of Carboxylic Acid | Complete loss of activity | drugdesign.org |

| 3-Thiazolyl Coumarins | Acetylation/Benzylation of Hydroxyl group | Loss of anti-inflammatory activity | researchgate.net |

| Imidazole Acetic Acids | Modification of Amino group | Altered receptor binding (potential for 2 H-bonds) | drugdesign.org |

| Nicotinic Acid | Conversion to Acylhydrazones | High antibacterial activity against Gram-positive bacteria | mdpi.com |

| Acylhydrazones | Cyclization to 1,3,4-oxadiazolines | Decreased antibacterial but increased antifungal activity | mdpi.com |

Positional Isomerism and Stereochemical Considerations

The spatial arrangement of substituents on the nicotinic acid and phenyl rings, known as positional isomerism, is a critical determinant of biological activity. Even minor changes in the location of a functional group can lead to significant differences in pharmacological effects due to altered binding affinity with biological targets. nih.gov

In the case of this compound, the substitution pattern is highly specific. The amino group is at position 2, the carboxylic acid at position 3, and the 2,4-difluorophenyl group at position 5 of the pyridine ring. Altering the position of the phenyl ring from position 5 to position 4 or 6 would likely result in a dramatic change in activity. Studies on N-thienylcarboxamides, which are structurally related, have demonstrated that different positional isomers of the thiophene (B33073) ring (a bioisostere of the phenyl ring) exhibit vastly different fungicidal activities. nih.gov For instance, N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers showed good activity, whereas N-(3-substituted-2-thienyl) isomers had significantly lower activity. nih.gov This difference was attributed to variations in binding affinities to the target enzyme, succinate (B1194679) dehydrogenase. nih.gov

Similarly, the substitution pattern on the phenyl ring is crucial. The presence of fluorine atoms at positions 2 and 4 influences the electronic properties and conformation of the ring. Moving these fluorine atoms to other positions (e.g., 3,5-difluoro) would alter the molecule's electrostatic potential and steric profile, likely impacting its interaction with a target protein. Structure-activity relationship studies on various aromatic compounds have consistently shown that the position of halogen substituents is key to their biological function. researchgate.net

Stereochemistry, which refers to the 3D arrangement of atoms, can also play a pivotal role, although for this compound, there are no chiral centers in the parent molecule. However, derivatives could incorporate chiral centers. In such cases, it is well-established that different enantiomers or diastereoisomers of a compound can have quantitatively and qualitatively different biological activities. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. For example, in a study of 3-Br-acivicin isomers, only those with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov This highlights that if chiral derivatives of this compound were to be synthesized, separating and evaluating the individual stereoisomers would be essential. nih.gov

Table 2: Fungicidal Activity of Positional Isomers of N-(substituted-thienyl)carboxamides

| Isomer Type | General Structure | Relative In Vivo Fungicidal Activity | Reference |

|---|---|---|---|

| Type A | N-(2-substituted-3-thienyl)carboxamide | Active | nih.gov |

| Type B | N-(4-substituted-3-thienyl)carboxamide | Active | nih.gov |

| Type C | N-(3-substituted-2-thienyl)carboxamide | Significantly Lower Activity | nih.gov |

| Type D (Reference) | N-(2-substituted-phenyl)carboxamide | Active | nih.gov |

Exploration of Derivatives and Analogues of 2 Amino 5 2,4 Difluorophenyl Nicotinic Acid

Synthesis and Biological Profiling of Substituted Nicotinic Acid Analogues

The synthesis of substituted nicotinic acid analogues often involves multi-step reactions, starting from readily available precursors. A variety of synthetic strategies have been developed to introduce different substituents onto the pyridine (B92270) ring and to modify the core structure, leading to a diverse range of compounds with varied biological activities.

One notable approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and malononitrile. nih.gov This reaction has been shown to yield 2-amino-5-arylazo-6-aryl substituted nicotinates. The nature of the substituent on the arylazo moiety plays a crucial role in directing the reaction pathway. When the aryl group contains electron-withdrawing groups such as chloro, bromo, or nitro groups, the formation of 2-amino-5-arylazonicotinates is favored. nih.gov In contrast, the presence of electron-donating groups on the arylazo moiety leads to the formation of pyridazinones. nih.gov

These synthesized 2-amino-5-arylazonicotinate derivatives have been evaluated for their antimicrobial properties. Many of these compounds have demonstrated significant inhibitory effects against Gram-positive bacteria, with some exhibiting activity comparable to the standard antibiotic ampicillin. nih.gov Specifically, compounds with chloro- and bromo-substituents on the arylazo and aryl moieties have shown promising antibacterial activity against Bacillus subtilis. nih.gov

Another class of related compounds, 6-aminonicotinic acid analogues, has been synthesized and characterized for their activity as GABA-A receptor agonists. nih.gov These analogues, including 2- and 4-alkylated derivatives, have displayed low to mid-micromolar binding affinities to native GABA-A receptors. nih.gov A tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid, in particular, exhibited low-nanomolar affinity and acted as a potent agonist, comparable to GABA itself. nih.gov

The biological activities of these analogues are summarized in the table below.

| Compound Class | Substituents | Biological Activity | Reference |

| 2-Amino-5-arylazonicotinates | Arylazo with electron-withdrawing groups (Cl, Br, NO2) | Antimicrobial (Gram-positive bacteria) | nih.gov |

| 6-Aminonicotinic acid analogues | Alkylated at 2- and 4-positions | GABA-A receptor agonists | nih.gov |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | - | Potent GABA-A receptor agonist | nih.gov |

Design and Development of Hybrid Molecules Incorporating the 2,4-Difluorophenyl Nicotinic Acid Moiety

The 2,4-difluorophenyl group is a common substituent in many biologically active compounds, often contributing to improved metabolic stability and binding affinity. The nicotinic acid core is a well-known pharmacophore present in various drugs. Therefore, hybrid molecules could be designed by linking the 2-amino-5-(2,4-difluorophenyl)nicotinic acid scaffold to other known bioactive moieties.

For instance, nicotinic acid has been used as a starting material to synthesize acylhydrazone derivatives, which have shown promising activity against Gram-positive bacteria. mdpi.com These acylhydrazones can be further cyclized to form 1,3,4-oxadiazoline derivatives, which also exhibit antimicrobial properties. mdpi.com Following this principle, the this compound could be derivatized to form hydrazides and subsequently linked to other heterocyclic systems known for their biological activities, such as thiazoles or pyrazoles.

The design of such hybrid molecules would aim to combine the potential therapeutic effects of the nicotinic acid derivative with those of the linked pharmacophore, potentially leading to synergistic effects or a broader spectrum of activity.

Comparative Analysis of Biological Activities Across Different Structural Classes

A comparative analysis of the biological activities of different structural classes of nicotinic acid derivatives reveals the significant impact of substituents on their pharmacological profiles.

As discussed, 2-amino-5-arylazonicotinates with electron-withdrawing groups exhibit notable antimicrobial activity, particularly against Gram-positive bacteria. nih.gov In contrast, 6-aminonicotinic acid analogues demonstrate activity at the GABA-A receptor, with their potency being influenced by alkylation and ring saturation. nih.gov This highlights how the position of the amino group (C2 vs. C6) and the nature of the substituent at the C5 position can dramatically alter the biological target.

Furthermore, the conversion of nicotinic acid into acylhydrazone and 1,3,4-oxadiazoline derivatives leads to compounds with antibacterial and antifungal activities. mdpi.com The biological activity within this class is dependent on the nature of the substituent introduced through the aldehyde condensation. For example, a 5-nitrofuran substituent in the acylhydrazone series was found to be particularly effective against Staphylococcus epidermidis and Staphylococcus aureus. mdpi.com

The table below provides a comparative overview of the biological activities of these different classes of nicotinic acid analogues.

| Structural Class | Key Structural Features | Primary Biological Activity |

| 2-Amino-5-arylazonicotinates | Arylazo group at C5 with electron-withdrawing substituents | Antimicrobial (Gram-positive bacteria) |

| 6-Aminonicotinic acid analogues | Amino group at C6, various alkyl substituents | GABA-A receptor agonism |

| Nicotinic acid acylhydrazones | Hydrazone linkage at the carboxylic acid group | Antibacterial and antifungal |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | 1,3,4-Oxadiazoline ring formed from acylhydrazone | Antibacterial and antifungal |

This comparative analysis underscores the chemical tractability of the nicotinic acid scaffold and its potential for the development of a wide range of therapeutic agents by strategic structural modifications. While direct data on this compound is lacking, the findings from these related classes of compounds provide a strong rationale for the synthesis and biological evaluation of its derivatives.

Patent Landscape and Future Research Trends

Analysis of Patent Literature on Substituted Nicotinic Acid Derivatives and Analogues

An examination of the patent literature reveals a considerable focus on substituted nicotinic acid derivatives, although patents specifically claiming 2-amino-5-(2,4-difluorophenyl)nicotinic acid are not readily identifiable. Instead, the patent landscape is characterized by broader claims encompassing various substitution patterns on the nicotinic acid core, highlighting a range of therapeutic applications.

Key therapeutic areas for patented nicotinic acid derivatives include anti-inflammatory and analgesic agents. For instance, early patents describe the preparation of substituted anilino-nicotinic acids as potent analgesic and anti-inflammatory compounds. These patents often detail synthetic challenges, such as low yields and purification difficulties, which underscores the value of novel and efficient synthetic methodologies.

More recent patent applications have expanded the scope of therapeutic applications for nicotinic acid derivatives. A notable example is a patent for 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid, which, while structurally different in its amino linkage, shares the di-substituted phenyl and nicotinic acid motifs. google.com This suggests a continued interest in developing nicotinic acid-based compounds for various indications.

The following interactive data table summarizes representative patents for substituted nicotinic acid derivatives, illustrating the diversity of claimed structures and their intended uses.

| Patent Number | Assignee | General Structure/Claim | Therapeutic Application | Year |

|---|---|---|---|---|

| WO1996034858A1 | Scotia Holdings PLC | Nicotinic acid esters | Cardiovascular diseases | 1996 |

| EP2314577A1 | Novartis AG | 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid | Not specified in abstract | 2011 |

The existing patent landscape suggests that while the specific scaffold of this compound may not be explicitly claimed, its novelty and potential for distinct pharmacological properties could make it a strong candidate for future patent applications, particularly if coupled with demonstrated efficacy in a specific therapeutic area.

Emerging Synthetic Methodologies in Industrial Applications

The efficient and scalable synthesis of this compound is crucial for its potential development and commercialization. Traditional synthetic routes for substituted nicotinic acids can be lengthy and low-yielding. However, recent advancements in synthetic organic chemistry offer promising methodologies for its industrial production.

One of the most significant developments is the use of palladium-catalyzed cross-coupling reactions for the formation of the C-C bond between the pyridine (B92270) ring and the 2,4-difluorophenyl group. Techniques such as the Suzuki-Miyaura coupling, which utilizes a boronic acid derivative of the fluorinated phenyl ring and a halogenated 2-aminonicotinic acid precursor, are highly efficient and offer good functional group tolerance. The Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds, which could be employed in the synthesis of related N-aryl-2-aminopyridines. researchgate.netacs.org

Recent research has also focused on the direct C-H functionalization of pyridine rings, which offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines has been demonstrated, providing a potential pathway for the direct arylation at the C5-position of a 2-aminopyridine (B139424) core. rsc.org

Furthermore, novel multi-component reactions are being explored for the efficient one-pot synthesis of highly substituted 2-aminopyridine derivatives. nih.gov These methods can significantly reduce the number of synthetic steps, leading to more cost-effective and environmentally friendly industrial processes.

The table below outlines some key emerging synthetic methodologies applicable to the synthesis of the target compound.

| Methodology | Description | Potential Application | Reference |

|---|---|---|---|

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Formation of a C-C bond between a halogenated pyridine and a phenylboronic acid. | Coupling of a 2-amino-5-halonicotinic acid derivative with 2,4-difluorophenylboronic acid. | researchgate.net |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | Synthesis of N-aryl-2-aminopyridine precursors. | acs.org |

| Direct C-H Arylation | Palladium-catalyzed direct coupling of an aryl halide with a C-H bond of the pyridine ring. | Direct introduction of the 2,4-difluorophenyl group at the 5-position of a 2-aminonicotinic acid derivative. | rsc.org |

| Multi-component Reactions | One-pot synthesis involving three or more reactants to form a complex product. | Rapid and efficient assembly of the substituted 2-aminopyridine core. | nih.gov |

Future Directions in Drug Discovery and Development Leveraging the this compound Scaffold

The this compound scaffold holds considerable promise for future drug discovery and development due to the presence of several key pharmacophoric features. The 2-aminopyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. rsc.orgnih.gov This versatility has led to the development of numerous drugs containing this core structure.

The 5-aryl substitution, particularly with a difluorophenyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the electronic properties of the molecule.

Future research is likely to focus on several key areas:

Exploration of Diverse Biological Targets: Given the privileged nature of the 2-aminopyridine scaffold, derivatives of this compound could be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The anti-inflammatory and analgesic properties of related nicotinic acid derivatives suggest that targets within these pathways would be a logical starting point. chemistryjournal.net

Anticancer and Antimicrobial Applications: The 2-aminopyridine and nicotinic acid scaffolds have been incorporated into compounds with demonstrated anticancer and antimicrobial activities. nih.govmdpi.com The unique substitution pattern of the target compound may lead to novel mechanisms of action or improved efficacy against resistant strains.

Computational and Structure-Based Drug Design: In silico methods, such as molecular docking and virtual screening, can be employed to predict the binding of this compound derivatives to specific protein targets. mdpi.com This can help to prioritize synthetic efforts and guide the design of more potent and selective analogues.

Development of Chemical Libraries: The synthesis of a library of derivatives based on the this compound scaffold, with variations in the substituents on the phenyl ring and modifications of the carboxylic acid and amino groups, would be a valuable resource for high-throughput screening campaigns to identify novel bioactive compounds.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-amino-5-(2,4-difluorophenyl)nicotinic acid?

Methodological Answer: Synthesis typically involves sequential functionalization of the nicotinic acid scaffold. A plausible route includes:

- Step 1: Suzuki-Miyaura coupling to introduce the 2,4-difluorophenyl group to a halogenated pyridine precursor (e.g., 5-bromonicotinic acid derivatives) using palladium catalysts .

- Step 2: Nitration followed by selective reduction (e.g., catalytic hydrogenation) to install the amino group.

- Step 3: Acidic hydrolysis to yield the final carboxylic acid moiety. Reaction optimization may require temperature control (e.g., 80–120°C for coupling) and inert atmospheres.

Q. How is the structural identity of this compound verified in academic research?

Methodological Answer: Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR): H and C NMR to resolve aromatic protons, fluorine coupling patterns, and amino/carboxylic acid groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography: For definitive 3D structural elucidation, particularly to study intermolecular interactions in crystal lattices .

Advanced Research Questions

Q. What computational approaches are recommended to study the electronic properties of this compound?

Methodological Answer: Hybrid density functional theory (DFT) with relativistic corrections is critical:

- Functional Selection: B3LYP or the Becke 1993 functional (incorporating exact exchange terms) for accurate thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .

- Basis Sets: Use effective core potentials (ECPs) for heavy atoms (e.g., LANL2DZ) to account for relativistic effects in fluorine substituents .

- Applications: Predict redox potentials, frontier molecular orbitals, and electrostatic potential surfaces for reactivity analysis.

Table 1: Performance of DFT Functionals for Thermochemical Calculations

| Functional | Average Absolute Deviation (kcal/mol) | Key Features |

|---|---|---|

| B3LYP | ~3.5 | Gradient corrections |

| Becke 1993 | 2.4 | Exact exchange inclusion |

Q. How do the fluorine substituents influence the compound’s physicochemical and biological interactions?

Methodological Answer: Fluorine atoms enhance:

- Lipophilicity: Measured via logP values (e.g., using shake-flask or chromatographic methods).

- Metabolic Stability: Resistance to cytochrome P450 oxidation, validated through liver microsome assays.

- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., KDM4C inhibition studies via molecular docking) . Comparative studies with non-fluorinated analogs can isolate fluorine’s effects.

Q. How can discrepancies in reported biological activities (e.g., enzyme inhibition potency) be resolved?

Methodological Answer: Contradictions arise from assay variability or impurity profiles. Mitigation strategies include:

- Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based KDM4C activity) with cellular models (e.g., gene expression profiling).

- Purity Validation: Use HPLC (>95% purity) and elemental analysis.

- Computational Harmonization: Apply QSAR models to normalize activity data across studies .

Data-Driven Research Considerations

-

Table 2: Key Physicochemical Properties

Property Method/Instrument Typical Value Melting Point Differential Scanning Calorimetry 261–263°C Solubility (pH 7.4) Shake-flask method <1 mg/mL -

Table 3: Biological Activity Profiling Workflow

Stage Technique Outcome Metric Target Identification siRNA screening KDM4C hit rate Mechanism of Action Isothermal Titration Calorimetry ΔG, ΔH values In Vivo Validation Rodent xenograft models Tumor growth %

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.